Methyl (2R)-2-hydroxytricosanoate

α-glucosidase postprandial hyperglycemia type 2 diabetes

Researchers requiring a defined (R)-enantiomer for stereospecific antidiabetic studies often face supply inconsistency with racemic mixtures. This authentic (2R)-enantiomer (CAS 641637-48-1) eliminates chiral confounding, serving as a precise tool for PTP1B and α-glucosidase inhibition assays. Key supply advantages include: - Guaranteed >98% purity, validated to ensure reproducible dual-target IC50 profiles (PTP1B: 36.39 µM, α-glucosidase: 112.8 µM). - Supplied as a characterized solid, eliminating the need for in-house derivatization for lipidomics GC-MS workflows. - Stable global supply chain with cold-chain (-20°C) shipping, ensuring integrity from our analytical labs to your bench.

Molecular Formula C24H48O3
Molecular Weight 384.6 g/mol
CAS No. 641637-48-1
Cat. No. B12590245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R)-2-hydroxytricosanoate
CAS641637-48-1
Molecular FormulaC24H48O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3/t23-/m1/s1
InChIKeyCVDOLGNPMWRXBI-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-hydroxytricosanoate Overview


Methyl (2R)-2-hydroxytricosanoate (CAS 641637-48-1) is the methyl ester of the (R)-enantiomer of 2-hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid (C23:0 2-OH) [1]. This compound occurs naturally in marine sponges (Amphimedon compressa, Pseudosuberites, S. massa), strawberry homogenates, and the aerial parts of Agrimonia pilosa . It is distinguished from non-hydroxylated and shorter-chain analogs by its dual inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes targeted in type 2 diabetes research [2].

Why Generic 2-Hydroxy Fatty Acid Esters Cannot Substitute


Substituting methyl (2R)-2-hydroxytricosanoate with a generic 2-hydroxy fatty acid methyl ester (e.g., C22:0 2-OH methyl ester or C24:0 2-OH methyl ester) or with the non-hydroxylated parent ester (methyl tricosanoate) is not scientifically equivalent. The C23 chain length, in combination with the (R)-configuration at C2, determines the compound’s lipophilicity (XLogP3-AA = 10.5), membrane partitioning, and enzyme-binding interactions [1]. Shorter-chain analogs (C22) exhibit different PTP1B and α-glucosidase inhibitory profiles, while longer-chain analogs (C24) may have altered solubility and bioavailability. The free acid form (2-hydroxytricosanoic acid) lacks the methyl ester moiety, which can serve as a prodrug element or analytical derivatization handle, and its (S)-enantiomer, where available, would not recapitulate the natural (R)-stereochemistry found in bioactive sources [2].

Quantitative Comparator Evidence


α-Glucosidase Inhibition Comparable to Acarbose

In an in vitro α-glucosidase assay employing p-nitrophenyl-α-D-glucopyranoside as substrate, methyl 2-hydroxyl tricosanoate (compound 10) exhibited an IC50 of 112.8 ± 1.7 μM, which is comparable to the positive control acarbose (IC50 = 124.2 ± 0.4 μM) [1]. This indicates that the compound achieves clinically benchmarked potency without requiring structural optimization.

α-glucosidase postprandial hyperglycemia type 2 diabetes

PTP1B Inhibition for Dual-Target Antidiabetic Profile

The same study from which α-glucosidase data were derived also evaluated PTP1B inhibition. According to the vendor's certified product documentation — which cites the primary literature — methyl 2-hydroxytricosanoate inhibits PTP1B with an IC50 of 36.39 μM . By comparison, the most potent compound in the same paper (compound 11, palmitic acid) achieved IC50 = 0.10 μM, while the positive control RK-682 showed IC50 = 4.47 μM. This establishes the compound as a moderate-potency PTP1B inhibitor with a dual-target (α-glucosidase + PTP1B) mechanism that is distinct from single-target clinical candidates.

PTP1B inhibitor insulin sensitization dual-target antidiabetic

(R)-Enantiomer Purity and Biological Fidelity

The CAS registry specifically identifies the (2R)-enantiomer (CAS 641637-48-1) as distinct from the racemic or (2S) forms. The (R)-configuration is the form found in natural sources including the marine sponge Amphimedon compressa [1]. While publicly available quantitative stereospecific activity comparisons between (R) and (S) enantiomers of this specific compound are currently absent from the literature, the defined stereochemistry is critical for researchers requiring biologically relevant material rather than undefined racemic mixtures that may exhibit reduced or irrelevant activity profiles.

chiral purity natural product stereospecific activity

High Purity and Long-Term Stability for Reproducibility

Commercially available methyl (2R)-2-hydroxytricosanoate from an ISO-certified vendor is supplied at ≥98% purity (TLC, GC) with documented stability of ≥4 years when stored at -20°C . This contrasts with lower-purity research-grade material from non-specialist suppliers where purity may fall to 95% or below, introducing unknown impurities that can confound enzyme assay results or serve as false positives in high-throughput screening.

analytical standard QC specification reproducibility

Key Applications of Methyl (2R)-2-hydroxytricosanoate


Dual PTP1B/α-Glucosidase Inhibitor Screening

The compound's established dual inhibitory activity against PTP1B (IC50 36.39 μM) and α-glucosidase (IC50 112.8 μM) — the latter matching acarbose potency — makes it a valuable tool compound for screening cascades targeting postprandial hyperglycemia and insulin resistance simultaneously [1]. Researchers can use it as a reference standard when profiling new natural product extracts or synthetic analogs for multi-target antidiabetic activity.

Very-Long-Chain 2-Hydroxy Fatty Acid Analytical Standard

As a C23:0 2-OH fatty acid methyl ester found in marine sponges, strawberry homogenates, and river sediment, methyl (2R)-2-hydroxytricosanoate serves as an authentic analytical standard for GC-MS or LC-MS-based lipidomics workflows that identify and quantify 2-hydroxy very-long-chain fatty acids in environmental, food, or biomedical samples .

Stereochemistry-Activity Relationship Studies

Because the compound is supplied as the defined (2R)-enantiomer — the configuration found in bioactive natural sources — it enables researchers to investigate stereospecific interactions with lipid-binding proteins, enzymes, or cell membranes [2]. This contrasts with racemic material, which may produce confounding results in chiral-sensitive pharmacological assays.

Cosmeceutical and Dermal Formulation Reference Standard

2-Hydroxy very-long-chain fatty acids are components of cerebrosides and sulfatides in nervous tissue and are utilized in cosmetic formulations for skin hydration [3]. Methyl (2R)-2-hydroxytricosanoate can be employed as a well-characterized reference material in formulation stability studies, skin penetration assays, and quality control of hydroxy fatty acid-containing topical products.

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